(2E,13Z)-Octadecadienyl Acetate
Overview
Description
(2E,13Z)-Octadecadienyl Acetate is a carboxylic ester with the molecular formula C20H36O2. This compound is known for its role as an insect sex pheromone, particularly in attracting clearwing moths and raspberry crown borers . It is a significant compound in the field of chemical ecology and pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,13Z)-Octadecadienyl Acetate can be achieved through a convergent synthesis approach. One method involves the cross-coupling of 8-iodooct-2E-en-I-ol THP ether with dec-5Z-enyl bromide, catalyzed by CuBr . This method ensures the formation of the desired double bonds in the correct configuration.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective coupling reactions to ensure the correct stereochemistry of the double bonds.
Chemical Reactions Analysis
Types of Reactions
(2E,13Z)-Octadecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetate group to a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used to substitute the acetate group.
Major Products Formed
Oxidation: Octadeca-2,13-dienoic acid.
Reduction: Octadecan-2,13-dienyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2E,13Z)-Octadecadienyl Acetate has several scientific research applications:
Chemistry: Used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: Functions as an insect sex pheromone, aiding in the study of insect behavior and pest control.
Industry: Used in the formulation of pheromone traps for pest management in agriculture
Mechanism of Action
(2E,13Z)-Octadecadienyl Acetate exerts its effects by acting as a sex pheromone. It binds to specific receptors on the antennae of male insects, triggering a behavioral response that leads them to the source of the pheromone. This mechanism involves the activation of olfactory sensory neurons and subsequent signal transduction pathways that result in the attraction behavior .
Comparison with Similar Compounds
Similar Compounds
[(2E,13Z)-octadeca-2,13-dienal]: Another insect pheromone with a similar structure but an aldehyde group instead of an acetate group.
[(2E,13Z)-octadeca-2,13-dien-1-ol]: Similar structure with a hydroxyl group instead of an acetate group.
Uniqueness
(2E,13Z)-Octadecadienyl Acetate is unique due to its specific role in attracting certain insect species, such as clearwing moths and raspberry crown borers. Its effectiveness as a pheromone is attributed to the precise configuration of its double bonds and the presence of the acetate group, which is crucial for its biological activity .
Properties
IUPAC Name |
[(2E,13Z)-octadeca-2,13-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSOYAGXTXEMK-NHRIVICHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893861 | |
Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86252-74-6, 86252-65-5 | |
Record name | 2,13-Octadecadien-1-ol, acetate, (2E,13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086252746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,13Z)-2,13-Octadecadien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E,Z)-2,13-Octadecadienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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